2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol
Description
This compound is a heterocyclic derivative featuring a tricyclic core with four nitrogen atoms (tetrazatricyclo system), a propyl substituent, and an aminoethoxyethanol side chain.
Properties
IUPAC Name |
2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-4-5-14-11-15(19-6-8-25-9-7-24)23-18(21-14)16-12(2)10-13(3)20-17(16)22-23/h10-11,19,24H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDMQQJVZHDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCOCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetrazatricyclo Structure: This step involves the cyclization of precursor molecules under specific conditions to form the tetrazatricyclo core.
Introduction of Functional Groups: Subsequent reactions introduce the dimethyl, propyl, and amino groups to the core structure.
Attachment of Ethoxy Groups: The final steps involve the attachment of ethoxy groups to the amino-functionalized core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
- Comparison with 4,16-Dimethoxy-10-methyl-9-[2-(2H5)phenylethyl]-10-azatricyclo[11.4.0.02,7]heptadecahexaen-3-ol () :
Functional Group Variations
- Aminoethoxyethanol Side Chain: The target compound’s side chain includes a secondary amine and hydroxyl group, enhancing hydrophilicity. This contrasts with 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), which has a bulky tert-butylphenoxy group instead of a nitrogen-containing heterocycle, reducing polarity and likely increasing lipophilicity .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Reactivity: The aminoethoxyethanol group in the target compound may act as a hydrogen bond donor/acceptor, enhancing binding to biological targets or metal ions .
- Industrial Relevance: The tert-butylphenoxy derivative () is used in surfactants, whereas the target compound’s polar side chain could make it suitable for aqueous-phase catalysis or drug delivery systems .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Tetrazatricyclo Framework : This unique structural feature may contribute to its biological activity by allowing for specific interactions with biological targets.
- Ethoxy Group : The presence of an ethoxy group can enhance solubility and bioavailability.
- Dimethyl and Propyl Substituents : These groups may influence the compound's lipophilicity and interaction with cell membranes.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.43 g/mol |
Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds with tetrazole rings have been shown to possess antimicrobial properties due to their ability to disrupt bacterial cell walls.
- Cytotoxic Effects : Some derivatives of similar compounds induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Properties : The ethoxy group may enhance the anti-inflammatory effects by modulating cytokine release.
Case Studies
- Anticancer Activity : A study on related tetrazole compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved the activation of caspases leading to programmed cell death .
-
Antimicrobial Efficacy : Research comparing similar tetrazole derivatives revealed that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting key enzymatic pathways 2.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various biological systems:
- Cell Viability Assays : These assays showed a dose-dependent decrease in viability of cancer cells treated with the compound.
- Mechanistic Studies : Flow cytometry analyses indicated that treated cells exhibited increased levels of reactive oxygen species (ROS), implicating oxidative stress as a mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
